molecular formula C17H11F2N3O3 B2968522 N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861212-14-8

N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2968522
CAS No.: 861212-14-8
M. Wt: 343.29
InChI Key: WOSQQIBONPWIPM-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is a complex organic compound characterized by its unique chemical structure. This compound features a pyrimidine ring substituted with a phenyl group and a difluorophenyl group, along with a hydroxyl group and a carboxamide moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the condensation of an appropriate phenyl-substituted pyrimidinone with a difluorophenyl derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and reducing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It may interact with various biomolecules, influencing cellular processes and signaling pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its applications extend to the production of pharmaceuticals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which N-(2,4-Difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The compound may bind to enzymes, receptors, or other proteins, influencing their activity and function.

Comparison with Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide

  • N-(2,4-Difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide

  • N-(4-fluorophenyl)-2-bromo-benzamide

Uniqueness: N-(2,4-Difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit specific properties and activities that are not found in other similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O3/c18-10-6-7-13(12(19)8-10)20-16(24)14-9-15(23)22(17(25)21-14)11-4-2-1-3-5-11/h1-9H,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXXZZLXZWZWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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